molecular formula C10H12O2 B085722 2,3,4-Trimethylbenzoic acid CAS No. 1076-47-7

2,3,4-Trimethylbenzoic acid

Cat. No.: B085722
CAS No.: 1076-47-7
M. Wt: 164.2 g/mol
InChI Key: HDIJZFORGDBEKL-UHFFFAOYSA-N
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Description

2,3,4-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 4 positions. This compound is known for its white to yellow solid form and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-trimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the methylation of green chemical reagent dimethyl carbonate and coking gallic acid under the catalysis of ionic liquid. The process includes bromination, cyaniding, and hydrolyzation steps . Another method involves the acylation reaction of sym-trimethylbenzene and chloroacethyl chloride, followed by a chloroform reaction and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of environmentally friendly reagents and catalysts is emphasized to minimize pollution and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4-Trimethylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4-trimethylbenzoic acid involves its interaction with molecular targets and pathways. It can act as a proton donor in acid-base reactions and participate in various biochemical processes. The presence of methyl groups enhances its reactivity and influences its interaction with other molecules .

Comparison with Similar Compounds

  • 2,4,5-Trimethylbenzoic acid
  • 2,4,6-Trimethylbenzoic acid

Comparison: 2,3,4-Trimethylbenzoic acid is unique due to the specific positions of the methyl groups on the benzene ring, which influence its chemical properties and reactivity. Compared to 2,4,5-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid, it exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2,3,4-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJZFORGDBEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148111
Record name 2,3,4-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-47-7
Record name 2,3,4-Trimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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